
2,3-Difluoro-4-hydroxybenzoic acid
Overview
Description
2,3-Difluoro-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H4F2O3. It is a white crystalline solid that is less soluble in water but more soluble in organic solvents such as ethanol and acetone . This compound is used in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2,3-Difluoro-4-hydroxybenzoic acid typically involves multiple steps:
Nitration: Starting with p-fluoronitrobenzene, a nitration reaction is carried out under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene.
Reduction: The 2,3-difluoro-4-nitrobenzene is then subjected to a reduction reaction to produce 2,3-difluoro-4-aminobenzene.
Hydroxylation: Finally, the 2,3-difluoro-4-aminobenzene undergoes hydroxylation to yield this compound.
Chemical Reactions Analysis
2,3-Difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms in the compound make it a suitable substrate for nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
2,3-Difluoro-4-hydroxybenzoic acid serves as an important building block in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and stability of drug candidates.
- Case Study : Research indicates that derivatives of this compound exhibit potent activity against certain cancer cell lines. The incorporation of fluorine atoms can improve the lipophilicity and metabolic stability of drug molecules, making them more effective in therapeutic applications .
Liquid Crystal Technology
The compound is utilized in the development of liquid crystals due to its unique molecular structure, which allows for the formation of mesogenic phases.
- Data Table: Liquid Crystal Properties
Property | Value |
---|---|
Phase Transition Temperature | 200°C - 202°C |
Mesogenic Behavior | Smectic and nematic phases |
- Case Study : A study demonstrated that this compound derivatives can form stable smectic phases, which are crucial for the development of advanced display technologies .
Biochemical Applications
This compound has been explored for its role in biochemical assays and as a reagent in proteomics research.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound influence its reactivity and interaction with biological molecules. This compound can inhibit certain enzymes or interact with receptors, leading to its effects in biological systems .
Comparison with Similar Compounds
2,3-Difluoro-4-hydroxybenzoic acid can be compared with other similar compounds such as:
- 2,4-Difluoro-4-hydroxybenzoic acid
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
- 4-Carboxy-2,3-difluorophenol
These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents (e.g., chlorine, additional fluorine atoms) can significantly alter their behavior in chemical reactions and their applications .
Biological Activity
2,3-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of hydroxybenzoic acid, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a hydroxy group at the 4 position of the benzoic acid structure. The unique substitution pattern may influence its chemical reactivity and biological interactions, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Chemical Formula : C7H4F2O3
- Molecular Weight : 174.10 g/mol
- CAS Number : 2779307
DFHBA exhibits a planar structure with intramolecular hydrogen bonding, which may enhance its stability and biological activity .
Antimicrobial Activity
Research indicates that derivatives of hydroxybenzoic acids, including DFHBA, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various microbial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Properties
DFHBA has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. In vitro assays demonstrate that DFHBA can scavenge free radicals effectively, contributing to its potential as a therapeutic agent .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of DFHBA have been studied in several cancer cell lines. Research shows that DFHBA induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. Notably, studies on related compounds indicate that fluorinated benzoic acids can enhance the efficacy of certain chemotherapeutics by acting synergistically .
Structure-Activity Relationship (SAR)
The biological activity of DFHBA is influenced by its molecular structure. The positioning of the fluorine atoms and the hydroxyl group affects its lipophilicity and electronic properties, which are critical for interaction with biological targets. Comparative studies among various hydroxybenzoic acid derivatives highlight the importance of these structural features in determining their biological effectiveness .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : DFHBA showed IC50 values indicating significant cytotoxicity at micromolar concentrations, promoting further investigation into its mechanisms of action.
- Antimicrobial Efficacy :
Data Summary Table
Property | Value/Description |
---|---|
Chemical Structure | C7H4F2O3 |
Molecular Weight | 174.10 g/mol |
Antimicrobial Activity | Effective against E. coli, S. aureus |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Antioxidant Capacity | Scavenges free radicals |
Q & A
Q. Basic: What spectroscopic methods are recommended to confirm the identity and purity of 2,3-Difluoro-4-hydroxybenzoic acid?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and F NMR to verify substituent positions and fluorine integration. For example, the H NMR spectrum typically shows a singlet for the hydroxyl proton (δ ~10-12 ppm) and split aromatic signals due to fluorine coupling .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 174.10 (CHFO) .
- Infrared (IR) Spectroscopy: Detect characteristic stretches for -OH (~3200 cm), carboxylic acid C=O (~1680 cm), and C-F bonds (~1100 cm) .
Q. Advanced: How do fluorination patterns influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
The ortho- and para-fluorine atoms direct reactivity through electronic and steric effects:
- Electronic Effects: Fluorine’s electronegativity deactivates the aromatic ring, slowing electrophilic substitution. However, the para-hydroxyl group activates specific positions for nucleophilic attack (e.g., esterification at the carboxylic acid group) .
- Steric Hindrance: The 2,3-difluoro arrangement hinders access to the 4-hydroxy group, requiring optimized bases (e.g., KCO) and polar aprotic solvents (e.g., DMF) for efficient derivatization .
- Comparative Data: Substitution reactions with amines yield <50% conversion under mild conditions, while esterification with methanol/HSO achieves >90% yield .
Q. Advanced: What strategies resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?
Answer:
- Mechanistic Studies: Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to compare this compound with non-fluorinated analogs. Fluorine’s electron-withdrawing effect may reduce binding affinity in some cases .
- Structural Analysis: X-ray crystallography (e.g., PDB deposition) reveals how fluorine substituents alter hydrogen-bonding networks in protein-ligand complexes .
- Meta-Analysis: Cross-reference IC values across studies, accounting for assay conditions (e.g., pH, solvent) that influence activity .
Q. Advanced: How is this compound utilized in prodrug design for targeted therapies?
Answer:
- Prodrug Activation: The carboxylic acid group is conjugated to masking groups (e.g., esters) for improved bioavailability. Enzymatic cleavage (e.g., esterases) releases the active molecule at target sites .
- Case Study: In antibody-directed enzyme prodrug therapy (ADEPT), fluorinated benzoic acid derivatives show enhanced stability in serum compared to non-fluorinated analogs .
- Data: Prodrugs derived from this compound exhibit a 3-fold increase in tumor retention time in murine models .
Q. Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage: Store at room temperature in airtight, light-resistant containers to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group .
- Handling: Use inert atmospheres (N or Ar) during synthesis to avoid oxidation of the hydroxyl group .
Q. Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?
Answer:
- Solubility Challenges: Low aqueous solubility (<1 mg/mL at pH 7.4) necessitates co-solvents (e.g., DMSO) or nanoformulation (e.g., liposomes) .
- pH Adjustment: Solubility increases at alkaline pH due to deprotonation of the carboxylic acid group (pK ~2.5) and hydroxyl group (pK ~9.8) .
- In Vivo Data: Pharmacokinetic studies in rats show a 2.5-hour half-life when administered via PEGylated nanoparticles .
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIDHMVDRRFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381378 | |
Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175968-39-5 | |
Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoro-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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